1-(4-Bromophenyl)-2-propanol-d6
Description
1-(4-Bromophenyl)-2-propanol-d6 is a deuterated organic compound featuring a bromophenyl group attached to a propanol backbone, where six hydrogen atoms are replaced with deuterium isotopes. This deuteration significantly impacts its physicochemical and pharmacokinetic properties, making it valuable in drug development, metabolic studies, and analytical chemistry. The bromophenyl moiety enhances lipophilicity and influences binding interactions, while the deuterated propanol group may improve metabolic stability compared to non-deuterated analogs .
Properties
Molecular Formula |
C9H11BrO |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/i1D3,6D2,7D |
InChI Key |
PTJSRXRFTTYPFF-UUASTNDZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)Br)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol-d6 can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by reduction and deuteration. The process typically includes:
Bromination: Acetophenone is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 4-bromoacetophenone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: using automated reactors to ensure consistent quality and yield.
Efficient reduction: techniques to convert 4-bromoacetophenone to 1-(4-bromophenyl)-2-propanol.
Deuteration: using high-purity deuterated reagents to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-propanol-d6 undergoes various chemical reactions, including:
Reduction: Further reduction can yield this compound from its ketone form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products:
Oxidation: 1-(4-Bromophenyl)-2-propanone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-propanol-d6 has several applications in scientific research:
NMR Spectroscopy: Its deuterated form is valuable in NMR studies to reduce background signals and enhance spectral clarity.
Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmacologically active compounds.
Isotopic Labeling: Used in metabolic studies to trace the pathways of drug metabolism and distribution.
Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-propanol-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of organic compounds. In pharmaceutical research, it acts as a building block for synthesizing drugs, where its bromine atom can be substituted to introduce various functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison of Selected Bromophenyl Derivatives
| Compound Name | CAS RN | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 1-(4-Bromophenyl)-2-propanol-d6 | N/A | C₉H₅D₆BrO | Deuterated propanol chain, linear structure |
| 2-(4-Bromophenyl)-2-methylpropan-1-ol | 32454-37-8 | C₁₀H₁₃BrO | Branched methyl group on propanol chain |
| 1-(4-Bromophenyl)cyclopropanol | 109240-30-4 | C₉H₉BrO | Cyclopropanol ring instead of propanol |
| 6-Bromo-2,3-dihydro-1H-inden-1-ol | 75476-86-7 | C₉H₉BrO | Indenol backbone fused with aromatic ring |
| 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | 477334-41-1 | C₁₀H₇BrN | Carbonitrile substituent, cyclopropane ring |
Key Observations :
- Branching vs. Linearity: 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8) exhibits a branched methyl group, which reduces polarity and may lower solubility in polar solvents compared to the linear propanol-d6 structure .
- Ring Systems: Cyclopropanol (CAS 109240-30-4) and indenol (CAS 75476-86-7) derivatives introduce steric constraints and altered electronic properties, affecting reactivity and binding affinity in biological systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | 2-(4-Bromophenyl)-2-methylpropan-1-ol | 1-(4-Bromophenyl)cyclopropanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~243.1 | 229.11 | 213.07 |
| LogP (Predicted) | ~2.8 | 3.1 | 2.5 |
| Boiling Point (°C) | ~280–300 | 290–310 | 260–280 |
| Solubility (Water) | Low | Very Low | Moderate |
Key Observations :
- Deuteration Impact: The higher molecular weight of the deuterated compound may slightly reduce volatility compared to non-deuterated analogs.
- Solubility Trends: Cyclopropanol derivatives (e.g., CAS 109240-30-4) exhibit moderate water solubility due to the strained ring enhancing polarity, whereas branched analogs (CAS 32454-37-8) are less soluble .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
